3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic acid
CAS No.: 1105192-54-8
Cat. No.: VC2633095
Molecular Formula: C13H14N2O5S2
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105192-54-8 |
|---|---|
| Molecular Formula | C13H14N2O5S2 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanoic acid |
| Standard InChI | InChI=1S/C13H14N2O5S2/c1-20-10-3-5-11(6-4-10)22(18,19)15-13-14-9(8-21-13)2-7-12(16)17/h3-6,8H,2,7H2,1H3,(H,14,15)(H,16,17) |
| Standard InChI Key | LUYUYNXNVLCHPX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)O |
Introduction
Chemical Identity and Structure
Basic Chemical Information
The compound 3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic acid is a thiazole derivative characterized by specific chemical identifiers that define its molecular identity. The table below summarizes the key chemical identifiers associated with this compound:
| Parameter | Information |
|---|---|
| CAS Number | 1105192-54-8 |
| Molecular Formula | C₁₃H₁₄N₂O₅S₂ |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanoic acid |
| PubChem CID | 33679661 |
| InChIKey | LUYUYNXNVLCHPX-UHFFFAOYSA-N |
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic acid is dictated by its functional groups. The carboxylic acid moiety represents a key reactive site, capable of undergoing esterification, amide formation, and salt formation reactions. These transformations could be utilized for derivatization or conjugation to other molecules in synthetic applications.
The sulfonamide group (–SO₂NH–) connecting the methoxyphenyl ring to the thiazole core is relatively stable under physiological conditions but may participate in hydrogen bonding interactions. The acidic nature of the sulfonamide N-H proton (pKa typically between 9-10 for arylsulfonamides) could be relevant for interactions with biological targets.
The thiazole ring itself is aromatic and generally stable, though it may participate in electrophilic or nucleophilic substitution reactions under specific conditions. The methoxy group on the phenyl ring could undergo O-demethylation reactions in certain biological systems, particularly in the presence of specific enzymes.
Synthesis Methods
General Synthetic Approach
The synthesis of 3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic acid typically involves the reaction between a thiazole derivative and a sulfonamide precursor. This approach allows for the systematic construction of the complex molecular architecture through established organic chemistry methodologies.
The general synthetic pathway likely involves several key steps:
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Preparation of a 4-substituted thiazole core with an appropriate functional group at the 2-position
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Introduction of the propanoic acid chain at the 4-position of the thiazole ring
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Installation of the sulfonamide group by reaction with 4-methoxybenzene sulfonyl chloride or a similar reagent
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Final purification and isolation of the target compound
The specific reaction conditions, including solvents, temperatures, catalysts, and purification methods, would be optimized based on the desired yield and purity of the final product.
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